4-(5-Methylpyridin-2-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-methylpyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJYHZDJPICHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630804 | |
| Record name | 4-(5-Methylpyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845826-92-8 | |
| Record name | 4-(5-Methyl-2-pyridinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845826-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methylpyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 5 Methylpyridin 2 Yl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(5-methylpyridin-2-yl)benzoic acid reveals that the most logical disconnection is the C-C bond between the pyridine (B92270) and benzene (B151609) rings. This disconnection points to two primary synthons: a nucleophilic 5-methylpyridine derivative and an electrophilic benzoic acid derivative, or vice versa. This leads to two main synthetic precursors: a halogenated pyridine and a boronic acid-substituted benzoic acid (or vice versa), which can be coupled using transition metal catalysis.
This retrosynthetic approach is illustrated in the following table:
| Target Molecule | Key Disconnection | Precursors |
| This compound | C-C bond between rings | 2-Halo-5-methylpyridine and 4-Carboxyphenylboronic acid |
This strategy is highly convergent and allows for the late-stage combination of two key fragments, which is often advantageous in complex organic syntheses.
Direct Coupling Strategies
The direct formation of the biaryl linkage in this compound is most efficiently accomplished through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl groups. organic-chemistry.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 2-bromo-5-methylpyridine (B20793) with 4-carboxyphenylboronic acid.
A general scheme for this reaction is as follows:
Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
The reaction conditions for Suzuki-Miyaura couplings can be varied, but a typical procedure would involve the following components:
| Component | Example | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Dioxane, Toluene (B28343), DMF/Water | Solubilizes reactants and facilitates the reaction |
The choice of catalyst, base, and solvent can significantly impact the reaction yield and purity of the final product. For instance, in the synthesis of the related compound Lumacaftor, a Suzuki coupling was successfully employed using Pd(dppf)Cl₂ as the catalyst and aqueous potassium carbonate as the base in N,N-dimethylformamide.
While the Suzuki-Miyaura coupling is the most prominent method, other transition metal-catalyzed reactions could theoretically be employed for the synthesis of this compound. These include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.
Multi-Step Conversions from Precursors
In addition to direct coupling, this compound can be synthesized through multi-step sequences that involve the formation and modification of the precursor molecules.
The synthesis of the key precursors, 2-bromo-5-methylpyridine and 4-carboxyphenylboronic acid, often requires multi-step synthetic sequences involving functional group interconversions.
Synthesis of 2-Bromo-5-methylpyridine: This precursor can be prepared from 2-amino-5-methylpyridine (B29535) via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt.
Synthesis of 4-Carboxyphenylboronic acid: A common route to this precursor involves the oxidation of the methyl group of 4-tolylboronic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412). Alternatively, it can be synthesized from 4-bromobenzoic acid through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.
The following table summarizes the synthesis of these key precursors:
| Precursor | Starting Material | Key Transformation |
| 2-Bromo-5-methylpyridine | 2-Amino-5-methylpyridine | Sandmeyer Reaction |
| 4-Carboxyphenylboronic acid | 4-Tolylboronic acid | Oxidation |
| 4-Carboxyphenylboronic acid | 4-Bromobenzoic acid | Lithiation and Borylation |
While not a direct route to this compound, reductive amination is a crucial reaction for the synthesis of related compounds, particularly those containing amine functionalities. This reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While not directly applicable to the primary synthetic strategy for the title compound, it is a fundamental transformation in the synthesis of many pyridine-containing pharmaceuticals.
Carboxylic Acid Functionalization from Esters or Nitriles
The final step in the synthesis of this compound often involves the conversion of a precursor functional group, such as an ester or a nitrile, into the target carboxylic acid. These methods are standard in organic synthesis and provide reliable pathways to the final product.
The hydrolysis of a corresponding ester, such as methyl 4-(5-methylpyridin-2-yl)benzoate or ethyl 4-(5-methylpyridin-2-yl)benzoate, is a common route. This transformation, known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated by adding a strong acid to precipitate the desired carboxylic acid.
Alternatively, the target compound can be prepared from a nitrile precursor, 4-(5-methylpyridin-2-yl)benzonitrile. The hydrolysis of the nitrile group to a carboxylic acid can be performed under either acidic or basic conditions, often requiring elevated temperatures. For instance, heating the nitrile in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium will yield the carboxylic acid directly. guidechem.com This method is particularly useful when the nitrile intermediate is more readily accessible than the corresponding ester.
Optimization of Reaction Parameters and Reaction Engineering
Optimizing the synthesis of this compound, particularly the core biaryl structure formation via cross-coupling reactions, is essential for maximizing yield, purity, and process efficiency.
Catalyst and Ligand Screening
The formation of the bond between the pyridine and benzene rings is typically accomplished through a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The choice of catalyst and ligand is paramount for the success of this reaction. Palladium-based catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently employed. Nickel-based catalysts can also be effective alternatives. google.com
The ligand stabilizes the metal center and facilitates the catalytic cycle. Phosphine-based ligands, ranging from simple triphenylphosphine (B44618) (PPh₃) to more complex and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos), are screened to find the optimal balance of reactivity and stability. The screening process involves systematically varying the metal precursor and ligand to identify the combination that provides the highest yield and selectivity for the desired product. The catalyst loading is also optimized, typically ranging from 0.01 to 0.05 molar equivalents relative to the limiting reagent. google.com
Table 1: Example Catalyst/Ligand Systems for Biaryl Synthesis
| Catalyst Precursor | Ligand | Typical Application |
|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | General-purpose, cost-effective option for many cross-coupling reactions. |
| Pd(PPh₃)₄ | (None, PPh₃ is integral) | Used directly for various couplings, offering a reliable Pd(0) source. |
| PdCl₂(dppf) | dppf | Effective for challenging couplings, including those with sterically hindered substrates. |
| NiCl₂(dme) | Bipyridine or other N-ligands | A lower-cost alternative to palladium for certain coupling reactions. |
Solvent Systems and Reaction Media Effects
The solvent system significantly influences the reaction rate, yield, and ease of product isolation. For cross-coupling reactions, a mixture of solvents is often used to ensure that all components, including the organic substrates and inorganic base, are sufficiently soluble.
Commonly used solvents include aprotic polar solvents like dimethylformamide (DMF) or dioxane, and ethereal solvents like tetrahydrofuran (B95107) (THF). google.com Aromatic hydrocarbons such as toluene are also frequently used, particularly for their ability to withstand higher reaction temperatures. google.com Often, a co-solvent of water is added to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) required for the reaction. The choice of solvent can affect catalyst stability and activity, and therefore must be carefully selected and optimized.
Table 2: Influence of Solvent Systems in Analogous Cross-Coupling Reactions
| Solvent System | Temperature Range (°C) | Key Characteristics |
|---|---|---|
| Toluene/Water | 80 - 110 | Good for higher temperature reactions; phase separation can simplify workup. |
| Dioxane/Water | 80 - 100 | Common system, good solubility for many substrates and reagents. |
| DMF/Water | 25 - 150 | High boiling point, excellent solubilizing properties, but can be difficult to remove. |
| THF/Water | 25 - 66 | Lower boiling point, suitable for reactions that proceed at milder temperatures. google.com |
Temperature, Pressure, and Reaction Time Dependencies
Reaction kinetics are strongly dependent on temperature, pressure, and duration. These parameters are optimized to achieve complete conversion of the starting materials while minimizing the formation of impurities from side reactions or product degradation.
Temperature: Cross-coupling reactions for synthesizing biaryl compounds are typically conducted at elevated temperatures, often ranging from 50 °C to 120 °C, to ensure a reasonable reaction rate. google.commdpi.com The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
Reaction Time: The progress of the reaction is monitored over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific conditions. google.commdpi.com The reaction is typically stopped once the consumption of the limiting reagent is complete.
Pressure: For most lab-scale syntheses in non-volatile solvents, the reaction is run at atmospheric pressure. However, in industrial settings or when using low-boiling-point solvents, the reaction may be conducted in a sealed vessel under elevated pressure to reach higher temperatures. High-pressure chemistry (barochemistry) is also an emerging technique for accelerating reactions. rsc.org
Green Chemistry Aspects in Synthesis and Process Intensification
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. rsc.org This involves minimizing waste, reducing energy consumption, and using less hazardous materials. brazilianjournals.com.brbrazilianjournals.com.br
Key green chemistry considerations include:
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or supercritical CO₂. Some modern synthetic methods for related benzoic acid derivatives are performed in aqueous environments. brazilianjournals.com.brbrazilianjournals.com.br
Catalysis: Developing highly efficient and recyclable catalysts to reduce metal waste. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a key area of research.
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures, thereby reducing energy consumption. This can be achieved through the use of more active catalyst systems or non-conventional energy sources.
Process Intensification: This involves developing novel reactor technologies to improve efficiency and safety. For example, continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction parameters, reduced reaction times, and safer operation. The use of high hydrostatic pressure can also intensify processes by accelerating reaction rates, potentially enabling lower temperatures and shorter synthesis times. rsc.org
By integrating these green chemistry and process intensification strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Spectroscopic Data for this compound Not Found
Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" could not be located. The performed searches for proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), two-dimensional NMR techniques (such as COSY, HSQC, HMBC, NOESY), Fourier transform infrared (FT-IR) spectroscopy, and Raman spectroscopy did not yield any published experimental datasets for this specific molecule.
While general spectroscopic characteristics of the constituent chemical moieties—a substituted pyridine ring and a benzoic acid group—are well-documented for other molecules, providing such general information would not adhere to the strict requirement of focusing solely on "this compound". The generation of a scientifically accurate and detailed article as per the requested outline is contingent on the availability of specific experimental data for the compound .
Without access to primary or validated secondary sources containing the ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra of this compound, it is not possible to provide the detailed structural elucidation and spectroscopic characterization requested. The creation of data tables and a thorough analysis of its spectroscopic properties would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing solely on the advanced structural elucidation and spectroscopic characterization of “this compound” cannot be generated at this time due to the absence of the necessary experimental data in the public domain based on the conducted searches.
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of 4-(5-Methylpyridin-2-yl)benzoic acid. By measuring the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy (typically within 5 parts per million, ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
The chemical formula for this compound is C₁₃H₁₁NO₂. HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, in positive ion mode, or the deprotonated molecule, [M-H]⁻, in negative ion mode. The theoretical monoisotopic masses for these ions can be calculated with high precision. Confirmation of the measured m/z value against the theoretical value provides strong evidence for the compound's identity and purity.
Table 2: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ | [C₁₃H₁₂NO₂]⁺ | 214.0863 |
| [M-H]⁻ | [C₁₃H₁₀NO₂]⁻ | 212.0717 |
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of this compound, providing valuable structural information. The fragmentation pathways can be predicted based on the known behavior of benzoic acids and pyridine (B92270) derivatives under collision-induced dissociation (CID). fu-berlin.de
For the protonated molecule [M+H]⁺ (m/z 214.09), characteristic fragmentation would likely initiate from the carboxylic acid moiety. Common neutral losses include water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). A primary fragmentation route for protonated benzoic acid involves the loss of water to form a benzoyl cation. fu-berlin.deresearchgate.net A subsequent loss of CO from this intermediate is also common.
Key predicted fragmentation steps include:
Loss of H₂O: The precursor ion at m/z 214.09 could lose a water molecule, yielding a fragment ion at m/z 196.08.
Loss of COOH radical: Loss of the entire carboxyl group as a radical (45 Da) could lead to an ion at m/z 169.09.
Sequential loss of H₂O and CO: Following the initial loss of water, the fragment at m/z 196.08 could lose carbon monoxide, resulting in a fragment at m/z 168.08.
Isotopic fingerprinting further corroborates the elemental formula. The natural abundance of ¹³C (~1.1%) results in a small M+1 peak in the mass spectrum. For a molecule with 13 carbon atoms, the theoretical intensity of the [M+H+1]⁺ peak is approximately 14.3% (13 x 1.1%) of the [M+H]⁺ peak, providing an additional layer of formula confirmation.
Table 3: Predicted MS/MS Fragmentation for [C₁₃H₁₂NO₂]⁺
| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
| 214.09 | 196.08 | H₂O | [M+H-H₂O]⁺ |
| 214.09 | 169.09 | •COOH | [M-COOH]⁺ |
| 196.08 | 168.08 | CO | [M+H-H₂O-CO]⁺ |
Electronic Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from electronic transitions within its conjugated aromatic system. The molecule contains two primary chromophores—the benzoic acid ring and the methyl-pyridine ring—linked together, which extends the π-system.
In aqueous solution, the spectral properties are pH-dependent due to the protonation/deprotonation of the carboxylic acid (pKa ≈ 4.2) and the pyridine nitrogen (pKa ≈ 5-6). At acidic pH (<4), both groups are protonated. At neutral pH, the carboxylic acid is deprotonated (carboxylate), and the pyridine is protonated. At basic pH (>7), the molecule exists as the carboxylate anion. rsc.org
Based on studies of benzoic acid and its derivatives, two main absorption bands are expected. rsc.orgresearchgate.net A strong absorption band (B-band) is typically observed around 230-250 nm, with a second, often broader band (C-band) at a longer wavelength, around 270-290 nm. rsc.org The exact position and intensity of these bands are influenced by solvent polarity and pH.
Table 4: Predicted UV-Vis Absorption Data for this compound Data is based on analysis of analogous compounds.
| Band | Predicted λmax Range (nm) | Associated Chromophore |
| B-Band | 230 - 250 | Extended conjugated π-system |
| C-Band | 270 - 290 | Extended conjugated π-system |
The absorption bands observed in the UV-Vis spectrum of this compound correspond to specific electronic transitions between molecular orbitals. For aromatic compounds, these are predominantly π→π* transitions. up.ac.zahnue.edu.vn Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning these transitions by calculating the excitation energies and oscillator strengths (f), which relate to the intensity of the absorption. researchgate.netrsc.org
The B-band, typically found at shorter wavelengths (230-250 nm), is assigned to a high-energy π→π* transition involving a larger portion of the conjugated system. The C-band, at longer wavelengths (270-290 nm), is also a π→π* transition but involves orbitals more localized to the aromatic rings, often corresponding to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.net The presence of the nitrogen atom's lone pair electrons could theoretically allow for n→π* transitions, but these are often much weaker and can be obscured by the intense π→π* bands.
Molar absorptivity (ε), or the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. While specific experimental values for this compound are not available, values for analogous aromatic carboxylic acids provide a reasonable estimate. For example, benzoic acid in methanol (B129727) exhibits a λmax at 227 nm with a molar absorptivity (ε) of 8,270 L mol⁻¹ cm⁻¹. photochemcad.com The extended conjugation in the title compound would be expected to result in a similar or higher molar absorptivity for its primary absorption bands.
Table 5: Predicted Electronic Transition Assignments
| Band | λmax Range (nm) | Transition Type | Description |
| B-Band | 230 - 250 | π→π | High-energy transition within the bi-aryl conjugated system. |
| C-Band | 270 - 290 | π→π | Lower-energy transition, likely with significant HOMO→LUMO character. |
X-ray Diffraction (XRD) Studies
X-ray diffraction is a critical tool for the structural analysis of crystalline solids. By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal lattice, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. This technique requires a high-quality single crystal, which is irradiated with an X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the exact spatial coordinates of each atom.
While a specific single-crystal structure for this compound is not publicly available in the searched crystallographic databases, the analysis of closely related structures provides a clear example of the data obtained from such an experiment. For instance, the crystallographic study of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, which contains the same 5-methylpyridin-2-yl moiety, demonstrates the power of this technique. researchgate.net An SC-XRD analysis yields a comprehensive set of crystallographic parameters that define the molecule's structure in the solid state.
Below is a representative table of crystallographic data that would be obtained from a single-crystal XRD experiment for a compound of this class. researchgate.netresearchgate.net
| Parameter | Example Value |
|---|---|
| Chemical Formula | C15H16N2O |
| Formula Weight | 240.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.1351(4) |
| b (Å) | 19.9377(14) |
| c (Å) | 12.3576(9) |
| β (°) | 95.951(7) |
| Volume (Å3) | 1258.38(16) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 150 |
This data allows for the precise determination of molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Powder X-ray diffraction (PXRD) is an indispensable technique for the characterization of bulk crystalline materials and the identification of different solid-state forms, known as polymorphs. Polymorphism is the ability of a compound to exist in two or more crystalline structures, which can have different physical properties. rsc.org Unlike SC-XRD, PXRD analyzes a powder sample containing a vast number of randomly oriented microcrystals.
The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). Different polymorphs of the same compound will produce distinct PXRD patterns. google.com This is crucial in pharmaceutical and materials science, as different polymorphs can exhibit variations in solubility, stability, and bioavailability.
Studies on related benzoic acid derivatives illustrate the application of PXRD in identifying and distinguishing between polymorphs. rsc.orgresearchgate.net For example, two different polymorphic forms of a compound would show peaks at different 2θ angles, confirming their distinct crystal lattices. google.com
The following table presents hypothetical PXRD peak data for two polymorphs (Form A and Form B) of a related benzoic acid compound to illustrate how they are differentiated.
| Polymorph | Characteristic 2θ Peaks (°) |
|---|---|
| Form A | 8.0, 8.7, 10.4, 12.9, 17.4 |
| Form B | 9.5, 11.2, 14.8, 18.3, 21.5 |
By comparing the experimental PXRD pattern of a bulk sample to established patterns, one can confirm its polymorphic identity and purity. rsc.org
Chromatographic and Purity Assessment Methodologies (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for separating the components of a mixture, making them essential for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of non-volatile compounds like this compound.
HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For pyridine carboxylic acids and related benzoic acid derivatives, reversed-phase HPLC (RP-HPLC) is typically employed. ekb.eg In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid additive to control ionization. ekb.egnih.gov
The compound of interest and any impurities will travel through the column at different rates depending on their relative hydrophobicity, leading to their separation. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting components at a specific wavelength, producing a chromatogram. The purity is determined by the relative area of the main peak compared to the total area of all peaks. ptfarm.pl
A typical set of HPLC method parameters for analyzing pyridine- and benzoic acid-containing compounds is detailed below. ekb.eghelixchrom.com
| Parameter | Typical Value / Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile impurities or after derivatization of the carboxylic acid to a more volatile ester form. In GC, separation occurs in the gas phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass information, allowing for highly confident identification of impurities.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio methods)
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) are widely used to predict molecular structure, reactivity, and spectroscopic properties. actascientific.comnih.gov DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy, making it suitable for studying molecules of this size. actascientific.com These calculations provide insights into the fundamental characteristics of a compound, complementing experimental findings.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. This is a crucial first step in any computational study, as the optimized geometry is the basis for all subsequent property calculations. Parameters such as bond lengths, bond angles, and dihedral angles are determined. actascientific.com
For a molecule like 4-(5-Methylpyridin-2-yl)benzoic acid, a key aspect of conformational analysis would be determining the dihedral angle between the pyridine (B92270) and benzoic acid rings. This angle influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and optical properties of the molecule.
Example Data for a Related Compound: 4-(carboxyamino)-benzoic acid As an illustrative example, DFT calculations on 4-(carboxyamino)-benzoic acid were used to determine its optimized structure. actascientific.com Key findings from such an analysis typically include:
Bond Lengths: The distances between connected atoms, such as C-C bonds within the rings, the C-N bond connecting the rings, and the C=O and C-O bonds of the carboxylic acid group. For instance, in the optimized structure of 4-(carboxyamino)-benzoic acid, the C-N bond lengths were calculated to be 1.395 Å and 1.3898 Å. actascientific.com
Bond Angles: The angles formed by three connected atoms, which define the molecule's shape. In the same example, the C-N-H bond angles were calculated around 115.7-115.9°. actascientific.com
Dihedral Angles: The torsional angles between planes of atoms, which describe the rotation around bonds. The dihedral angle of the phenyl group relative to the carboxyamino group was found to range from -179.9° to +179.9°, indicating a nearly planar arrangement. actascientific.com
| Parameter | Description | Example Value (for 4-(carboxyamino)-benzoic acid) |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C-N: ~1.39 Å |
| Bond Angle | The angle formed between three atoms across at least two bonds. | C-N-H: ~116° |
| Dihedral Angle | The angle between two intersecting planes, used to describe molecular conformation. | Phenyl-Carboxyamino: ~180° |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution)
Electronic structure analysis provides insight into how electrons are distributed within a molecule and how the molecule will interact with other species. A key part of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. actascientific.com A small energy gap suggests high chemical reactivity and polarizability. nih.gov
Example Data for a Related Compound: 4-(carboxyamino)-benzoic acid For 4-(carboxyamino)-benzoic acid, FMO analysis was performed using DFT (B3LYP/6-311G). actascientific.com The results provided the following insights:
HOMO Energy: -6.82 eV
LUMO Energy: -1.82 eV
HOMO-LUMO Energy Gap (ΔE): 5.0 eV
The relatively large energy gap of 5.0 eV for this example compound suggests that it has a stable structure. actascientific.com The distribution of these orbitals shows where the molecule is electron-rich (HOMO) and electron-poor (LUMO). In a study of a different but related molecule, 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was located over the chlorosulfamoyl benzoic acid ring, indicating this is the primary site of electron donation. researchgate.net
| Parameter | Description | Example Value (for 4-(carboxyamino)-benzoic acid) actascientific.com |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.82 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.82 eV |
| ΔE (Energy Gap) | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | 5.0 eV |
| Ionization Potential (I) | The energy required to remove an electron (-EHOMO). | 6.82 eV |
| Electron Affinity (A) | The energy released when an electron is added (-ELUMO). | 1.82 eV |
Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)
Computational methods can predict various types of spectra, which can then be compared with experimental results to validate the calculated structure and electronic properties.
NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra.
IR (Infrared) and Raman: Vibrational frequencies can be calculated to predict IR and Raman spectra. These calculations help in assigning specific vibrational modes (e.g., stretching, bending) to the observed absorption bands. actascientific.com
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum, providing information about the wavelengths at which the molecule absorbs light. actascientific.com
Example Data for Related Compounds: A study on 4-(carboxyamino)-benzoic acid used TD-DFT to predict its electronic absorption spectrum, finding a peak at 281 nm, which was attributed to π-π* transitions within the conjugated system. actascientific.com In another study on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, calculated IR and Raman spectra showed good agreement with experimental data, confirming the synthesized structure. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color scale.
Red/Yellow Regions: Indicate negative potential, rich in electrons. These are the most likely sites for an electrophilic attack.
Blue Regions: Indicate positive potential, electron-poor. These are the most likely sites for a nucleophilic attack.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, as these are the most electronegative atoms. These sites would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.netresearchgate.net
Topological Analysis of Electron Density
Advanced computational methods allow for a deeper analysis of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. These methods include:
Atoms in Molecules (AIM): This theory, developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. It identifies bond critical points (BCPs) which characterize the nature of the chemical bond (covalent, ionic, hydrogen bond).
Electron Localization Function (ELF): ELF is a function that helps to visualize regions in a molecule where electron pairs are localized, such as chemical bonds and lone pairs.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI): These methods are particularly useful for identifying and visualizing weak, non-covalent interactions like hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding molecular packing in crystals and interactions with biological targets. In a study of 4-(carboxyamino)-benzoic acid, RDG analysis was used to confirm the presence of H-bond formation. actascientific.com
Reaction Mechanism Elucidation via Computational Pathways and Transition State Search
Computational chemistry can be used to model the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate the reaction mechanism and determine the reaction's feasibility and kinetics. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier.
For this compound, this type of analysis could be applied to study its synthesis, degradation, or its reactions with other molecules. For example, one could computationally model the esterification of the carboxylic acid group or an electrophilic substitution reaction on one of the aromatic rings. However, no specific studies on the reaction mechanisms involving this molecule were identified in the literature search.
Prediction of Non-Linear Optical (NLO) Properties
There is currently no publicly available research data detailing the theoretical prediction of non-linear optical (NLO) properties for this compound. Computational studies investigating parameters such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this specific molecule have not been reported in the searched scientific literature. Therefore, no data tables or detailed research findings on its NLO characteristics can be provided.
Ligand-Target Interaction Modeling for Chemical Probe Development
Similarly, there is a lack of available information regarding ligand-target interaction modeling for this compound for the purpose of chemical probe development. Database searches did not uncover any studies that have computationally modeled the interaction of this compound with specific biological targets. As a result, there are no findings on its potential use as a chemical probe or any associated ligand-receptor binding data to report.
Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution on Benzene (B151609) and Pyridine (B92270) Rings
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, though its application to 4-(5-methylpyridin-2-yl)benzoic acid is nuanced due to the electronic characteristics of its constituent rings.
Benzene Ring: The benzene ring is substituted with a carboxylic acid group and a 5-methylpyridin-2-yl group.
Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing due to its electron-withdrawing nature through both inductive and resonance effects. quora.comnumberanalytics.com It withdraws electron density from the benzene ring, making it less susceptible to electrophilic attack than benzene itself. unizin.org Any substitution will be directed to the positions meta to the carboxyl group (C3 and C5).
Given the strong deactivating and meta-directing nature of the carboxylic acid, electrophilic substitution on the benzene ring is expected to be challenging and would primarily yield the 3-substituted product relative to the carboxyl group.
Pyridine Ring: The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophiles. beilstein-journals.org The nitrogen atom strongly deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. Electrophilic substitution on pyridine, when it occurs, generally favors the meta position (C3, C5). quora.com In this specific molecule, the pyridine ring is substituted with a methyl group at C5 and the benzoic acid group at C2.
Methyl Group (-CH3): This is an activating, ortho- and para-directing group. savemyexams.comlibretexts.org
Benzoic Acid Moiety: This is a deactivating group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Position of Attack | Directing Group 1 (-COOH) | Directing Group 2 (Pyridinyl) | Overall Predicted Outcome |
| Benzene | C2' (ortho) | Disfavored | - | Highly Disfavored |
| Benzene | C3' (meta) | Favored | - | Major Product |
| Pyridine | C3 (meta) | - | Favored (general for pyridine) | Possible, but ring is deactivated |
| Pyridine | C4 (ortho to -CH3) | - | Favored (by -CH3) | Possible, but ring is deactivated |
| Pyridine | C6 (ortho to -CH3) | - | Favored (by -CH3) | Possible, but ring is deactivated |
Nucleophilic Substitution Reactions Involving the Pyridine Moiety
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. stackexchange.comechemi.comwikipedia.org This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com
For the parent compound this compound, a direct SNAr reaction on the pyridine ring is unlikely as there is no suitable leaving group. However, this pathway becomes highly relevant for derivatives. For instance, if a halogen atom were introduced at the C6 position of the pyridine ring, it could be readily displaced by various nucleophiles.
Common SNAr reactions on activated pyridines include:
Displacement of a halide by amines to form aminopyridines. youtube.com
Reaction with alkoxides or phenoxides to yield pyridyl ethers.
Reaction with thiols to produce pyridyl sulfides.
The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring. The benzoic acid substituent at the C2 position would contribute to this activation.
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uklibretexts.orgmasterorganicchemistry.com Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or dry hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is an equilibrium process, and yields can be improved by using the alcohol as the solvent or by removing water as it is formed. libretexts.org
Alternatively, the carboxylic acid can be activated first, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This method is often higher yielding and proceeds under milder conditions.
Amidation: Amides are readily synthesized from the carboxylic acid group. This can be achieved by direct condensation with an amine at high temperatures, though this is often inefficient. More commonly, the carboxylic acid is activated using a coupling agent. A vast array of coupling agents is available, facilitating amide bond formation under mild conditions with high yields. lookchemmall.com
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent Class | Specific Examples | Conditions |
| Esterification | Acid Catalysis (Fischer) | H₂SO₄, TsOH | Alcohol (solvent), heat |
| Esterification | Acyl Halide Formation | SOCl₂, (COCl)₂ | Inert solvent, then add alcohol |
| Amidation | Coupling Agents | HATU, HOBt/EDC, PyBOP | Amine, base (e.g., DIPEA), room temp. |
| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ | Inert solvent, then add amine |
| Amidation | Lewis Acid Catalysis | TiCl₄, Nb₂O₅ | Amine, heat |
Abbreviations: HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOBt - Hydroxybenzotriazole; EDC - N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide; PyBOP - (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA - N,N-Diisopropylethylamine.
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [4-(5-methylpyridin-2-yl)phenyl]methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF). embibe.com Diborane (B₂H₆) is another powerful reagent that selectively reduces carboxylic acids to alcohols. google.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chegg.com
Oxidation: While the carboxylic acid group is at a high oxidation state, the methyl group on the pyridine ring is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can convert the methyl group into a second carboxylic acid group. researchgate.netacs.orggoogle.com This would transform the starting material into 2-(4-carboxyphenyl)pyridine-5-carboxylic acid.
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. This strategy is highly valuable for rapidly generating a library of analogues from a common core structure to explore structure-activity relationships. cancer.gov For this compound, LSF would typically involve the selective functionalization of C-H bonds.
C-H Functionalization of the Pyridine Ring: Transition metal-catalyzed C-H activation is a powerful tool for derivatizing pyridine rings. beilstein-journals.org Depending on the catalyst and directing group strategy, it is possible to introduce new C-C or C-heteroatom bonds at various positions. For instance, radical addition reactions, such as the Minisci reaction, can introduce alkyl or acyl groups, typically at the C2 or C4 positions of an activated pyridine. nih.gov
C-H Functionalization of the Benzene Ring: The carboxylic acid group can act as a directing group for ortho-C-H functionalization using transition metal catalysts (e.g., palladium, rhodium, iridium). researchgate.netacs.org While the carboxyl group is an electronic meta-director for EAS, in transition metal-catalyzed C-H activation, it often directs functionalization to the ortho position through chelation assistance. This provides a complementary method to introduce substituents at positions not accessible via classical electrophilic substitution.
These LSF approaches allow for diversification at positions that are not readily accessible through classical synthetic methods, providing a powerful tool for medicinal chemistry and materials science. dntb.gov.ua
Synthesis of Analogues and Derivatives for Structure-Property Relationship Studies
The synthesis of analogues of this compound is a key strategy for conducting structure-property or structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can determine which structural features are essential for a desired biological or material property.
Key modifications could include:
Variation of the Pyridine Substituent: The methyl group could be replaced with other alkyl groups, halogens, or hydrogen bonding moieties to probe steric and electronic effects.
Modification of the Carboxylic Acid: As discussed, conversion to esters, amides, or alcohols introduces a range of different functionalities with varied polarity, size, and hydrogen bonding capabilities.
Ring Substitution: Introducing additional substituents on either the benzene or pyridine ring through electrophilic substitution or late-stage functionalization can fine-tune the electronic properties and provide new interaction points.
These systematic modifications are fundamental in fields like drug discovery, where such studies are used to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Coordination Chemistry with Metal Ions and Complex Formation
The coordination chemistry of this compound is dictated by its bifunctional nature, possessing both a nitrogen-donating pyridine ring and an oxygen-donating carboxylic acid group. This dual functionality allows it to act as a versatile ligand in the formation of a wide array of coordination complexes and metal-organic frameworks (MOFs) with various metal ions. While direct research on this compound is limited, its coordination behavior can be inferred from studies on analogous pyridinyl-benzoic acid derivatives.
These related ligands have been shown to coordinate with a variety of d-block metal ions, including but not limited to cadmium(II), cobalt(II), copper(II), nickel(II), and zinc(II). The resulting structures are highly dependent on the coordination preferences of the metal ion, the presence of auxiliary ligands, and the reaction conditions.
The pyridinyl-benzoic acid ligand can adopt several coordination modes. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. This flexibility in coordination allows for the construction of diverse architectures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.
For instance, in complexes involving similar pyridinyl-benzoic acid ligands, 1D double-chain coordination arrays have been observed. rsc.org Furthermore, these chains can be further linked by weak secondary interactions to form more complex architectures. In some cases, distinct network architectures can be constructed with the aid of these weak interactions. rsc.org The interplay between the coordination bonds and other intermolecular forces, such as hydrogen bonding and π–π stacking, plays a crucial role in the final supramolecular assembly.
The formation of MOFs from pyridinyl-benzoic acid ligands has also been reported. In these structures, the ligand acts as a linker, bridging metal centers to create extended porous networks. The specific topology of the resulting MOF is influenced by the geometry of the ligand and the coordination number of the metal ion. For example, a Cd(II) complex with a related pyridinyl-benzoic acid ligand has been shown to assemble into a three-dimensional metal-organic framework with a unique 6-connected topology. rsc.org
The coordination of the carboxylate group is a key factor in determining the dimensionality of the resulting structure. It can coordinate to a single metal ion or bridge two or more metal centers, leading to the formation of polynuclear or polymeric structures. The pyridine nitrogen typically acts as a monodentate ligand, completing the coordination sphere of the metal ion.
Detailed research findings on analogous compounds have provided insight into the structural characteristics of these metal complexes. Single-crystal X-ray diffraction studies on complexes of 3-pyridin-3-yl-benzoic acid have revealed the formation of coordination polymers with various metal nitrates under hydrothermal conditions. rsc.org These studies have allowed for a systematic investigation of the coordination chemistry of this type of ligand and the significant role of supramolecular interactions in directing the final crystalline networks. rsc.org
To illustrate the diversity of coordination complexes that can be formed, the following table summarizes the findings from studies on the closely related ligand, 3-pyridin-3-yl-benzoic acid, with various metal ions. rsc.org
| Metal Ion | Complex Formula | Coordination Geometry | Resulting Structure |
| Ni(II) | Ni(L)₂(H₂O)₂ | Octahedral | 1D Double-Chain |
| Co(II) | Co(L)₂(H₂O)₂ | Octahedral | 1D Double-Chain |
| Zn(II) | Zn(L)₂ | Tetrahedral | 2D Layer |
| Cu(II) | Cu(L)₂ | Square Planar | 1D Double-Chain |
| Cd(II) | Cd(L)₂ | Distorted Octahedral | 3D Metal-Organic Framework |
| Gd(III) | Gd₂(L)₆(H₂O)₄ | Not specified | 1D Double-Chain |
L represents the deprotonated 3-pyridin-3-yl-benzoate ligand.
This table showcases how the same ligand can lead to different structural motifs depending on the metal ion used. The coordination number and preferred geometry of the metal ion, as well as the presence of coordinated water molecules, all contribute to the final architecture.
Mechanistic Studies of Reactions Involving 4 5 Methylpyridin 2 Yl Benzoic Acid
Kinetic Studies of Key Synthetic Transformations
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a primary method for the synthesis of 4-(5-methylpyridin-2-yl)benzoic acid, typically involving the reaction of a 2-halo-5-methylpyridine with 4-carboxyphenylboronic acid. Kinetic studies of analogous Suzuki-Miyaura reactions provide valuable insights into the rate-determining steps and the influence of various parameters on the reaction rate.
Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Synthesis of this compound
| Experiment | [2-bromo-5-methylpyridine] (M) | [4-carboxyphenylboronic acid] (M) | [Pd(PPh₃)₄] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 2 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 2 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 2 | 1.8 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 4 | 2.4 x 10⁻⁵ |
Note: This data is illustrative and intended to represent typical kinetic trends observed in Suzuki-Miyaura reactions.
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and the understanding of the energetic profiles of transition states. In the context of the Suzuki-Miyaura synthesis of this compound, several key intermediates are proposed.
Following the oxidative addition of the 2-halo-5-methylpyridine to the Pd(0) catalyst, an arylpalladium(II) halide complex is formed. This intermediate is crucial for the subsequent transmetalation step. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, can sometimes be employed to detect these transient species, although their high reactivity often makes direct observation challenging.
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for probing the structures and energies of intermediates and transition states that are difficult to study experimentally. DFT calculations can model the entire catalytic cycle, providing insights into the geometries of the transition states for oxidative addition, transmetalation, and reductive elimination. These calculations can help to predict the most favorable reaction pathway and explain observed selectivities. For instance, DFT studies on related systems have investigated the relative energies of different coordination modes of the pyridine (B92270) and carboxylate functionalities to the palladium center, which can influence the subsequent steps of the catalytic cycle.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalyst and reagents is paramount in controlling the selectivity and efficiency of the synthesis of this compound.
Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. The nature of the ligands coordinated to the palladium center has a profound impact on the catalyst's activity and stability. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃), are widely used. The steric bulk and electronic properties of the phosphine ligand influence the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands often promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.
Table 2: Effect of Different Phosphine Ligands on the Yield of a Model Suzuki-Miyaura Reaction
| Catalyst System | Ligand | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | 75 |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | 92 |
| Pd(OAc)₂ / SPhos | SPhos | 95 |
| Pd(OAc)₂ / XPhos | XPhos | 96 |
Note: This data is illustrative and based on general trends observed in Suzuki-Miyaura cross-coupling reactions.
Bases: A base is required in the Suzuki-Miyaura reaction to activate the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important factors. In the synthesis of this compound, the presence of the acidic carboxylic acid group necessitates careful selection of the base to avoid undesired side reactions.
Solvent and Additive Effects on Reaction Mechanisms and Rates
The solvent plays a critical role in the Suzuki-Miyaura reaction by influencing the solubility of reactants and intermediates, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle. A variety of solvents can be used, often in combination with water. Common solvent systems include toluene (B28343)/water, dioxane/water, and DMF/water. The polarity of the solvent can affect the rate of oxidative addition and the efficiency of the transmetalation step.
Additives can also be employed to enhance the reaction performance. For example, the addition of quaternary ammonium salts can sometimes accelerate the reaction, particularly in biphasic solvent systems, by facilitating the transfer of the boronate species from the aqueous to the organic phase.
Table 3: Influence of Solvent on the Yield of a Model Suzuki-Miyaura Reaction
| Solvent System | Dielectric Constant (approx.) | Yield (%) |
| Toluene/H₂O | 2.4 | 85 |
| Dioxane/H₂O | 2.2 | 90 |
| DMF/H₂O | 36.7 | 94 |
| Ethanol/H₂O | 24.6 | 88 |
Note: This data is illustrative and based on general trends observed in Suzuki-Miyaura cross-coupling reactions.
Advanced Research Applications Excluding Direct Biological or Clinical
Supramolecular Assembly and Self-Assembled Systems
The ability of molecules to spontaneously organize into ordered structures is a cornerstone of modern materials science. The distinct functional groups within 4-(5-Methylpyridin-2-yl)benzoic acid allow it to participate in predictable, non-covalent interactions, which are essential for building complex supramolecular architectures.
While specific studies on cocrystals of this compound are not extensively documented, the principles of cocrystal engineering are well-established for its constituent functional groups. The combination of a carboxylic acid and a pyridine (B92270) derivative is a highly reliable method for forming cocrystals. This is primarily due to the high propensity of forming robust O-H···N hydrogen bonds between the acidic proton of the carboxylic acid and the nitrogen atom of the pyridine ring. nih.gov This interaction is often favored over the carboxylic acid {⋯OCOH}2 homosynthon that is common when acids crystallize alone. nih.gov
In systems involving molecules with both pyridine and carboxylic acid functionalities, these interactions can lead to the formation of complex, hydrogen-bonded networks, resulting in supramolecular tapes and other architectures. nih.gov The study of related systems, such as the cocrystal of bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid, provides insight into the types of interactions that could be expected.
Table 1: Hydrogen Bond Parameters in an Analogous Benzoic Acid-Pyridine System
| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| Primary Interaction | O—H···N(pyridyl) | 2.6 - 2.7 | 1.6 - 1.7 | 170 - 180 |
| Secondary Interaction | N—H···O(carbonyl) | 2.8 - 3.0 | 1.9 - 2.1 | 160 - 170 |
Data derived from studies on analogous cocrystal systems.
Pyridinylbenzoic acid derivatives are highly valued as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials consist of metal ions or clusters connected by organic ligands, creating porous, crystalline structures with applications in gas storage, separation, and catalysis.
The ligand's structure—its length, rigidity, and the position of its coordinating atoms—plays a crucial role in determining the final topology and properties of the MOF. Research on the closely related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, has demonstrated that a single ligand can produce MOFs with entirely different structures and properties by varying the metal center and synthesis conditions. nih.gov For instance, when combined with cadmium(II) or nickel(II), this ligand formed three distinct frameworks with different coordination geometries and dimensionalities. nih.gov
These findings underscore the potential of this compound as a versatile linker for creating novel MOFs. The methyl group could influence the framework's pore size and surface properties, potentially leading to materials with tailored functionalities.
Table 2: Properties of MOFs Synthesized with an Analogous Pyridinylbenzoic Acid Ligand
| MOF Designation | Metal Center | Topology | Key Feature | Potential Application |
|---|---|---|---|---|
| MOF (1) | Cadmium(II) | dia (3D) | Fourfold interpenetrating framework | Photoluminescence |
| MOF (2) | Cadmium(II) | pcu (3D) | Binuclear cluster nodes | Gas Separation (CO₂/N₂) |
| MOF (3) | Nickel(II) | sql (2D) | 2D network with supramolecular 3D framework | Not specified |
Based on research using 3-nitro-4-(pyridin-4-yl)benzoic acid as the organic ligand. nih.gov
Ligand Design for Organometallic Catalysis and Material Science Applications
The pyridine nitrogen and carboxylate oxygen atoms in this compound make it an excellent candidate for a chelating or bridging ligand in organometallic complexes. While specific catalytic applications of this compound are not yet widely reported, coordination polymers constructed from similar ligands have shown promise in heterogeneous catalysis. For example, a nickel(II) coordination polymer built with 4-benzoimidazol-1-yl-methyl benzoic acid demonstrated good catalytic activity for the cyanosilylation of an aldehyde. researchgate.net This suggests that frameworks incorporating this compound could similarly serve as robust, recyclable catalysts. The design flexibility allows for the tuning of electronic and steric properties to optimize catalytic performance.
Future Perspectives and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 4-(5-Methylpyridin-2-yl)benzoic acid, likely involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, is well-suited for adaptation to continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity.
Automated flow synthesis platforms are becoming increasingly vital in drug discovery for the rapid generation of compound libraries. syrris.com For a molecule like this compound, an automated system could efficiently couple various substituted pyridine (B92270) and benzoic acid precursors, enabling the rapid exploration of the chemical space around this core scaffold. syrris.com Research has demonstrated the successful use of flow chemistry for Suzuki couplings involving heteroaryl compounds, including 3-bromopyridine, achieving high conversion rates in minutes. vapourtec.com Such systems can be integrated with in-line analysis and purification, significantly shortening the design-make-test cycle. A fully automated "push-button" synthesis of bi-aryls using palladium-catalyzed reactions in flow has been demonstrated, showcasing the potential for on-demand production. uj.ac.za
Table 1: Comparison of Batch vs. Flow Synthesis for Suzuki-Miyaura Coupling
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Heat & Mass Transfer | Limited, potential for hotspots | Excellent, precise temperature control |
| Scalability | Challenging, often requires re-optimization | Straightforward, linear scalability |
| Safety | Higher risk with hazardous reagents | Enhanced, smaller reaction volumes |
| Reproducibility | Variable | High |
| Integration | Difficult to integrate with other processes | Easily integrated with purification and analysis |
Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning
Furthermore, AI is revolutionizing synthetic route planning. Retrosynthesis algorithms can propose multiple synthetic pathways to a target molecule, evaluating them based on factors like cost, step-count, and reagent availability. For the Suzuki-Miyaura reaction, a key step in synthesizing many bi-aryls, machine learning models have been developed to predict and optimize reaction conditions, such as the choice of catalyst, base, and solvent, leading to higher yields. chemistryviews.orgrsc.org By analyzing thousands of literature examples, these models can identify the most promising conditions for coupling a specific methylpyridine derivative with a benzoic acid derivative. researchgate.net While challenges remain, such as the bias in literature data, the integration of AI promises to accelerate the discovery of efficient and novel synthetic routes. nih.gov
Exploration of Sustainable Synthesis Methodologies and Green Chemistry Principles
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound can be made more sustainable through several avenues. A key focus is the replacement of hazardous organic solvents with greener alternatives. For Suzuki-Miyaura reactions, research has shown success in using water or mixtures of water and bio-based solvents, which reduces the environmental footprint of the process. inovatus.esgctlc.orgrsc.org
The development of more efficient and recyclable catalysts is another cornerstone of green chemistry. Novel catalytic systems, including those based on sustainable ligands and recyclable supports, are being designed to exhibit high activity in environmentally benign solvents. inovatus.es This not only reduces waste but can also lower costs associated with expensive palladium catalysts. inovatus.es Furthermore, designing synthetic routes with high atom economy and reducing the number of derivatization steps are key principles that can be applied to the synthesis of this compound. gctlc.org The use of energy-efficient methods, such as microwave-assisted synthesis in green solvents, has also been explored for pyridine derivatives, offering reduced reaction times and energy consumption. researchgate.netnih.gov
Table 2: Green Chemistry Metrics for Chemical Synthesis
| Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | Efficiency of a reaction in converting reactant atoms to product atoms. | Maximizing the incorporation of atoms from the pyridine and benzoic acid precursors into the final product. |
| E-Factor | Mass ratio of waste to desired product. | Minimizing waste by using catalytic reactions and avoiding stoichiometric reagents. |
| Process Mass Intensity (PMI) | Total mass used in a process divided by the mass of the final product. | Reducing the overall mass of solvents, reagents, and process aids used in the synthesis. |
| Solvent Selection | Choosing solvents with low environmental impact, toxicity, and safety hazards. | Employing water or bio-derived solvents for the Suzuki cross-coupling step. researchgate.net |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. For the synthesis of this compound, advanced characterization techniques can be used for in-situ, real-time monitoring of the reaction progress. This allows for precise control over reaction parameters, ensuring consistent product quality and yield.
Techniques like Surface-Enhanced Raman Scattering (SERS) have been used for the in-situ kinetic monitoring of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov This can provide valuable mechanistic insights and help in optimizing reaction conditions by tracking the consumption of reactants and the formation of products and intermediates in real-time. acs.orgnih.gov The critical step of generating the active Pd(0) catalyst in-situ can also be monitored to ensure efficient and controlled catalyst activation. rsc.orgresearchgate.netrsc.org
Following the synthesis, the crystallization of the final product is a critical step that determines its purity and physical properties. PAT tools such as Focused Beam Reflectance Measurement (FBRM) and real-time microscopy can monitor crystal size distribution and morphology during the crystallization process. sdu.dksailife.comeuropeanpharmaceuticalreview.com This allows for the development of robust crystallization protocols to consistently produce this compound with desired specifications, preventing issues like "oiling out" or the formation of undesirable polymorphs. europeanpharmaceuticalreview.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-Methylpyridin-2-yl)benzoic acid, and what yields are typically achieved?
- Methodological Answer : The synthesis often involves coupling reactions between pyridine derivatives and benzoic acid precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common strategy to link the pyridinyl and benzoic acid moieties. Optimization of reaction conditions (e.g., temperature, catalyst loading) can improve yields. Hydrazone synthesis methods described for analogous compounds achieved yields of 58–70% . Characterization via IR, NMR, and UV-Vis spectroscopy is critical to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm proton and carbon environments, particularly distinguishing the methyl group on the pyridine ring and the carboxylic acid moiety. IR spectroscopy can validate the presence of -COOH (stretching ~2500–3300 cm) and pyridine C=N bonds .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and purity.
- Elemental Analysis : Verify stoichiometry (CHNO) .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodological Answer : Stability studies should include:
- pH Titration : Monitor carboxylic acid deprotonation (pKa ~2–3) and pyridine protonation (pKa ~4–5) using UV-Vis spectroscopy.
- Solvent Compatibility : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers. Aggregation or precipitation in non-polar solvents may require derivatization (e.g., esterification) for specific applications .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing carboxylic acid group may stabilize the pyridine ring’s electron density.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning. SHELXPRO interfaces with macromolecular tools for hybrid studies .
- Validation Metrics : Cross-check R-factors, residual electron density, and thermal displacement parameters. Discrepancies may arise from disorder in the methyl or pyridine groups, requiring constrained refinement .
Q. How can the compound’s biological activity be systematically evaluated in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, dehydrogenases).
- Assay Design : Use fluorescence-based or calorimetric (ITC) assays to measure inhibition constants (K). For example, hydrazone analogs showed activity via radical scavenging, suggesting potential antioxidant applications .
Q. What are the challenges in synthesizing derivatives for material science applications?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., trifluoromethyl, methoxy) via electrophilic substitution or cross-coupling. Steric hindrance from the methyl group may require directing groups .
- Polymer Integration : Graft the compound into polymers via ester or amide linkages; monitor thermal stability via TGA/DSC .
Data Interpretation and Contradictions
Q. How should researchers address conflicting spectroscopic data between batches?
- Methodological Answer :
- Batch Comparison : Use multivariate analysis (PCA) on NMR/IR spectra to identify outlier batches.
- Impurity Profiling : Employ HPLC-MS to detect by-products (e.g., unreacted pyridine precursors). Adjust reaction stoichiometry or purification steps (e.g., recrystallization solvents) .
Q. What experimental controls are essential for mechanistic studies of its reactivity?
- Methodological Answer :
- Isotopic Labeling : Use -labeled benzoic acid to track carboxyl group participation in reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated compounds to identify rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
